4-(4-chlorophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine
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Overview
Description
4-(4-chlorophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a chlorophenyl group, and a dibenzoazepine moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the dibenzoazepine core, followed by the introduction of the chlorophenyl group and the thiazole ring. Common reagents used in these reactions include chlorinating agents, thiazole precursors, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the chlorophenyl ring.
Scientific Research Applications
4-(4-chlorophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Medicine: Research into its potential therapeutic effects, such as its role as an antidepressant or anxiolytic agent, is ongoing.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may modulate neurotransmitter levels by inhibiting reuptake or altering receptor activity. The compound’s structural features allow it to bind to various proteins and enzymes, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Lofepramine: A tricyclic antidepressant with a similar dibenzoazepine core.
Desipramine: Another tricyclic antidepressant that shares structural similarities with the dibenzoazepine moiety.
Imipramine: A well-known tricyclic antidepressant with a comparable chemical structure.
Uniqueness
4-(4-chlorophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine stands out due to its incorporation of a thiazole ring, which imparts unique electronic and steric properties
Properties
Molecular Formula |
C27H26ClN3S |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C27H26ClN3S/c1-30(27-29-24(19-32-27)20-13-15-23(28)16-14-20)17-6-18-31-25-9-4-2-7-21(25)11-12-22-8-3-5-10-26(22)31/h2-5,7-10,13-16,19H,6,11-12,17-18H2,1H3 |
InChI Key |
WFLBJLNJTTUFDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4=NC(=CS4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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